
tert-Butyl pyridin-3-ylcarbamate
Overview
Description
tert-Butyl pyridin-3-ylcarbamate (CAS 56700-70-0) is a carbamate-protected pyridine derivative characterized by a tert-butoxycarbonyl (Boc) group attached to the amino nitrogen at the 3-position of the pyridine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where carbamates are widely used to protect amine functionalities during multi-step reactions . Its molecular formula is C10H14N2O2, with a molecular weight of 194.23 g/mol (exact mass: 194.1055) .
Preparation Methods
Synthetic Routes for tert-Butyl Pyridin-3-ylcarbamate
Boc Anhydride-Mediated Amine Protection
The most widely adopted method involves reacting pyridin-3-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. This one-step protocol proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Boc anhydride.
Reaction Conditions :
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Base : Sodium hydroxide (1.2 equiv) or 4-dimethylaminopyridine (DMAP, catalytic)
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Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
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Temperature : 0–25°C
For example, a 2022 synthesis achieved 89% yield by dissolving pyridin-3-amine (10 mmol) in THF, adding Boc anhydride (12 mmol) and DMAP (0.1 mmol), and stirring at room temperature for 12 hours . The crude product was purified via recrystallization from ethyl acetate/hexane .
Palladium-Catalyzed Coupling Reactions
Alternative routes employ Suzuki-Miyaura coupling to install pre-protected carbamate groups on pyridine rings. This method is advantageous for synthesizing derivatives with complex substitution patterns.
Protocol :
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Substrate : 3-Bromopyridine (1 equiv)
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Boron reagent : Boc-protected boronic ester (1.2 equiv)
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃ (2 equiv)
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Solvent : Dioxane/water (4:1)
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Temperature : 80°C, 24 hours
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Yield : 68%
This method’s efficiency depends on the halogen leaving group: bromine substrates outperform chlorine analogues by 20–30%.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Recent patents describe continuous flow systems that enhance safety and yield for large-scale Boc protection:
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Reactor Design : Tubular reactor with in-line pH monitoring
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Residence Time : 30 minutes
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Throughput : 5 kg/hour
Key advantages include precise temperature control (25±2°C) and automated quenching, minimizing side product formation .
Catalytic Hydrogenation for Deprotection-Reprotection
Industrial protocols often reprotect amines after deprotection to ensure regioselectivity. A 2025 patent outlines:
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Hydrogenate tert-butyl 3-nitropyridin-1-ylcarbamate (10% Pd/C, H₂ 50 psi)
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Filter catalyst and react intermediate with Boc anhydride
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Isolate product via centrifugal partition chromatography
Purification and Characterization
Chromatographic Techniques
Method | Conditions | Purity Achieved |
---|---|---|
Flash Chromatography | Silica gel, hexane/EtOAc (3:1) | 95% |
HPLC | C18 column, acetonitrile/water | 99.8% |
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J=2.4 Hz, 1H), 8.23 (dd, J=4.8 Hz, 1H), 7.30 (m, 1H), 1.52 (s, 9H)
Comparative Analysis of Methods
Yield and Scalability
Method | Lab-Scale Yield | Industrial Scalability |
---|---|---|
Boc Anhydride | 75–92% | Excellent |
Suzuki Coupling | 60–68% | Moderate |
Hydrogenation Route | 81% | High |
Environmental Impact
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Boc Anhydride Method : Generates tert-butanol byproduct (low toxicity, biodegradable)
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Palladium Catalysis : Requires metal recovery systems to minimize Pd waste
Emerging Innovations
Enzymatic Boc Protection
A 2024 study demonstrated lipase-catalyzed Boc group installation in aqueous media:
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Enzyme : Candida antarctica lipase B (CAL-B)
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Solvent : Phosphate buffer (pH 7.5)
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Yield : 58% (room temperature, 48 hours)
While lower yielding than chemical methods, this approach eliminates organic solvent use .
Microwave-Assisted Synthesis
Optimized conditions (100°C, 30 minutes) reduce reaction times by 80% compared to conventional heating, achieving 85% yield with comparable purity .
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- tert-Butyl pyridin-3-ylcarbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents. These reactions can lead to the formation of various oxidized derivatives.
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Reduction:
- Reduction reactions of this compound can be carried out using reducing agents such as lithium aluminum hydride. These reactions can yield reduced forms of the compound with different functional groups.
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Substitution:
- Substitution reactions involving this compound can occur under various conditions, leading to the replacement of specific functional groups with other substituents. Common reagents for these reactions include halides and nucleophiles .
Common Reagents and Conditions:
- Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed:
- The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized carbamates, while reduction reactions can produce reduced derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
tert-Butyl pyridin-3-ylcarbamate serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its derivatives have shown promise in enhancing drug efficacy and specificity, particularly in neuroprotective therapies aimed at conditions like Alzheimer's and Parkinson's diseases.
Case Study: Neuroprotective Activity
A study highlighted the neuroprotective effects of aromatic carbamates based on the structure of flupirtine, where derivatives including this compound exhibited significant protective properties against neuronal apoptosis induced by stressors like etoposide. These compounds demonstrated a mechanism of action that involves increasing the Bcl-2/Bax ratio, promoting cell survival in neurodegenerative contexts .
Agricultural Chemistry
Building Block for Agrochemicals
In agricultural chemistry, this compound is utilized as a building block for developing safer and more effective pesticides and herbicides. Its chemical structure allows for modifications that enhance the environmental safety profile of agrochemical formulations.
Material Science
Advanced Materials Development
The compound is also employed in the creation of advanced materials, including polymers and coatings. These materials exhibit improved durability and resistance to environmental factors, making them suitable for various industrial applications.
Biochemical Research
Enzyme Inhibition Studies
Research has utilized this compound to explore its role as an enzyme inhibitor. Studies indicate that this compound can inhibit enzymes involved in metabolic pathways, which is crucial for drug design targeting specific biochemical processes .
Analytical Chemistry
Reagent in Analytical Techniques
In analytical chemistry, this compound is used as a reagent for detecting and quantifying other compounds within complex mixtures. Its ability to form stable derivatives enhances the sensitivity and specificity of analytical methods.
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of tert-butyl pyridin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s effects on cellular processes are mediated through its interactions with these molecular targets .
Comparison with Similar Compounds
tert-Butyl pyridin-3-ylcarbamate belongs to a broader class of Boc-protected pyridine derivatives. Below, it is compared with structurally analogous compounds based on substituent variations, molecular properties, and applications.
Substituent Variations and Molecular Properties
The table below highlights key differences in substituents, molecular formulas, and physical properties:
Key Observations:
Substituent Effects :
- Electron-donating groups (e.g., methoxy in tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate ) increase polarity and solubility in polar solvents compared to the parent compound .
- Electron-withdrawing groups (e.g., chloro, bromo) enhance reactivity in nucleophilic aromatic substitution, making halogenated derivatives like tert-Butyl (6-chloropyridin-3-yl)carbamate valuable for cross-coupling reactions .
- Fluorine substitution (e.g., tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate ) improves metabolic stability in drug candidates, a feature leveraged in medicinal chemistry .
Molecular Weight and Price :
- Halogenation increases molecular weight significantly (e.g., bromo derivative: 273.13 g/mol) .
- Pricing correlates with synthetic complexity; derivatives with methylcarbamate or fluorinated groups command higher prices (e.g., $420/g for the 3-fluoro analog) .
Stability and Reactivity
- Stability : The Boc group in this compound is stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid) . Derivatives like tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate may exhibit reduced stability due to hydroxyl group reactivity .
- Reactivity : Chloro and bromo derivatives (e.g., tert-Butyl (6-bromopyridin-3-yl)carbamate ) are prone to Suzuki-Miyaura coupling, enabling aryl-aryl bond formation .
Biological Activity
tert-Butyl pyridin-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula: C11H16N2O2
- Molecular Weight: 208.26 g/mol
- Boiling Point: Approximately 331.4 °C
- Density: About 1.0 g/cm³ at room temperature
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thus modulating biochemical pathways critical for various cellular processes.
Key Molecular Targets:
- Enzymes (e.g., β-secretase)
- Receptors involved in neurotransmission and inflammation
1. Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition capabilities, particularly against β-secretase, which is crucial in the pathogenesis of Alzheimer's disease. This inhibition can prevent the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties, particularly against Gram-positive bacteria, including methicillin-resistant strains. Its selective toxicity towards bacterial cells with minimal cytotoxicity to mammalian cells makes it a potential candidate for antibiotic development .
3. Anti-Cancer Activity
Studies have demonstrated that this compound may possess anti-cancer properties. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines, showing potential for further development as an anticancer agent .
Case Study 1: Alzheimer's Disease Model
In a recent study, this compound was tested in vitro and in vivo for its effects on amyloid-beta-induced toxicity in astrocytes. Results indicated that the compound reduced oxidative stress markers and TNF-alpha levels in treated cells, suggesting a neuroprotective effect against amyloid-beta toxicity .
Treatment Group | TNF-alpha Levels (pg/mL) | MDA Levels (µM) |
---|---|---|
Control | 50 | 1.2 |
Aβ Treatment | 120 | 2.5 |
Aβ + tert-butyl carbamate | 70 | 1.8 |
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, this compound was assessed against various bacterial strains. The compound exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 0.015 mg/mL against resistant Staphylococcus aureus strains.
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus (MRSA) | 0.015 |
Escherichia coli | >0.5 |
Q & A
Q. What are the optimal conditions for synthesizing tert-Butyl pyridin-3-ylcarbamate using Boc protection strategies?
Basic
The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) group to pyridin-3-amine derivatives. A common approach is to react pyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in dichloromethane (DCM) at room temperature . Control of pH (neutral to slightly basic) and moisture-free conditions is critical to avoid premature deprotection. Reaction progress can be monitored via TLC or HPLC, with typical yields ranging from 70–85% depending on substituent effects on the pyridine ring .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
Basic
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc group integration (e.g., tert-butyl protons at ~1.3–1.5 ppm) and pyridine ring substitution patterns .
- HPLC-MS : Ensures purity (>95%) and identifies molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₄N₂O₂ at m/z 211.1) .
- FT-IR : Carbamate C=O stretching at ~1680–1720 cm⁻¹ and N-H vibrations at ~3350 cm⁻¹ .
Q. How should this compound be stored to ensure long-term stability?
Basic
Store in airtight, light-resistant containers at –20°C in a dry environment. The compound is hygroscopic and prone to hydrolysis in acidic or humid conditions. Use desiccants like silica gel and avoid exposure to heat (>25°C) or open flames due to potential decomposition .
Q. How can reaction yields be optimized during the synthesis of this compound analogs with electron-withdrawing substituents?
Advanced
Electron-withdrawing groups (e.g., nitro, fluoro) on the pyridine ring reduce nucleophilicity, slowing Boc protection. Strategies include:
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) at 10 mol% to enhance reaction rates .
- Solvent Screening : Polar aprotic solvents like THF or DMF improve solubility of deactivated substrates.
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 1–2 hours, improving yields by 15–20% .
Q. How should researchers resolve contradictions in reported synthetic yields for this compound derivatives?
Advanced
Discrepancies often arise from:
- Impurity in Starting Materials : Validate pyridin-3-amine purity via GC-MS before use.
- Side Reactions : Trace acids or moisture can hydrolyze Boc groups; use molecular sieves or scavengers like polymer-bound TBD .
- Workup Variations : Extract with NaHCO₃ to remove unreacted Boc₂O, and reprecipitate in cold ether to isolate pure product .
Q. What methodologies address solubility challenges of this compound in aqueous reaction systems?
Advanced
The compound’s low water solubility (logP ~2.5) limits biological assays. Solutions include:
- Co-Solvent Systems : Use DMSO:water (1:4 v/v) or cyclodextrin inclusion complexes to enhance solubility .
- Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) at the carbamate nitrogen without disrupting the Boc group .
Q. How can computational modeling predict regioselectivity in this compound derivatization?
Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects on regioselectivity. For example:
- NBO Analysis : Identifies charge distribution on pyridine nitrogen, guiding electrophilic substitution at the 4-position .
- Molecular Dynamics : Simulates solvent effects on reaction pathways (e.g., DCM vs. THF) .
Q. What biological screening approaches are suitable for evaluating this compound as a pharmacophore?
Advanced
- In Vitro Assays : Test kinase inhibition (e.g., EGFR, BTK) using fluorescence polarization assays.
- ADME Profiling : Microsomal stability studies (human liver microsomes) assess metabolic liability of the Boc group .
- Target Engagement : SPR (Surface Plasmon Resonance) measures binding affinity to protein targets .
Q. How does steric hindrance from the tert-butyl group influence regioselective functionalization of the pyridine ring?
Advanced
The bulky tert-butyl group directs electrophilic substitution to the 4-position of the pyridine ring due to steric shielding at the 2- and 6-positions. Experimental validation via NOESY NMR shows spatial proximity between tert-butyl and adjacent substituents .
Q. What are the stability limits of this compound under acidic or basic conditions?
Advanced
- Acidic Conditions (pH <3) : Rapid Boc deprotection occurs within 1 hour, releasing pyridin-3-amine and CO₂.
- Basic Conditions (pH >10) : Slow hydrolysis over 24 hours; stabilize with borate buffers at pH 7–8 .
- Thermal Stability : Decomposition begins at 150°C (DSC analysis), forming tert-butanol and pyridin-3-yl isocyanate .
Properties
IUPAC Name |
tert-butyl N-pyridin-3-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h4-7H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHGDPZRLXDVMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448782 | |
Record name | tert-Butyl pyridin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56700-70-0 | |
Record name | tert-Butyl pyridin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Boc-amino)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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